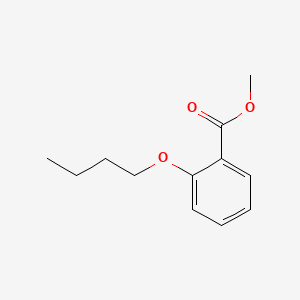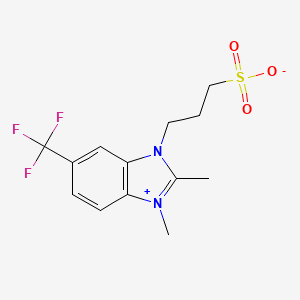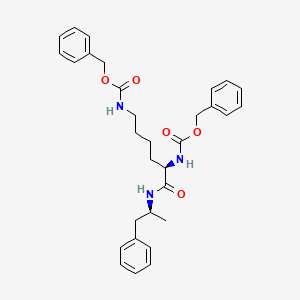
Dibenzyl ((R)-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes both carbamate and amine functional groups, making it a subject of interest for researchers in chemistry, biology, and medicine.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate typically involves multiple steps, including the formation of intermediate compounds. The process often begins with the preparation of the hexane-1,5-diyl backbone, followed by the introduction of the oxo and amino groups. The final step involves the formation of the dicarbamate structure through a reaction with dibenzyl chloroformate under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This typically includes the use of automated reactors, precise temperature control, and purification techniques such as crystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like sodium hydroxide (NaOH) or hydrochloric acid (HCl) can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce primary or secondary amines.
Applications De Recherche Scientifique
Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate has several scientific research applications:
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved can vary depending on the specific application and context.
Comparaison Avec Des Composés Similaires
Similar Compounds
Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate: Unique due to its specific structure and functional groups.
Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)diurethane: Similar structure but with urethane groups instead of carbamate.
Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)diamide: Contains amide groups instead of carbamate.
Uniqueness
The uniqueness of Dibenzyl (®-6-oxo-6-(((S)-1-phenylpropan-2-yl)amino)hexane-1,5-diyl)dicarbamate lies in its specific combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Propriétés
Formule moléculaire |
C31H37N3O5 |
|---|---|
Poids moléculaire |
531.6 g/mol |
Nom IUPAC |
benzyl N-[(2R)-1-oxo-6-(phenylmethoxycarbonylamino)-1-[[(2S)-1-phenylpropan-2-yl]amino]hexan-2-yl]carbamate |
InChI |
InChI=1S/C31H37N3O5/c1-24(21-25-13-5-2-6-14-25)33-29(35)28(34-31(37)39-23-27-17-9-4-10-18-27)19-11-12-20-32-30(36)38-22-26-15-7-3-8-16-26/h2-10,13-18,24,28H,11-12,19-23H2,1H3,(H,32,36)(H,33,35)(H,34,37)/t24-,28+/m0/s1 |
Clé InChI |
OIRRVFLEBAQIDP-RBJSKKJNSA-N |
SMILES isomérique |
C[C@@H](CC1=CC=CC=C1)NC(=O)[C@@H](CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
SMILES canonique |
CC(CC1=CC=CC=C1)NC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


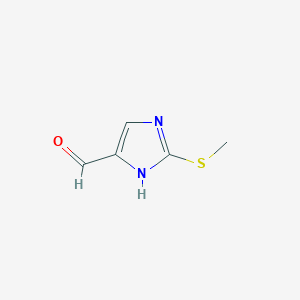
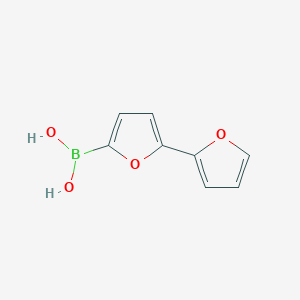
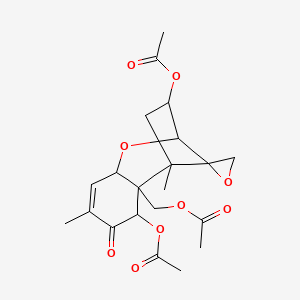
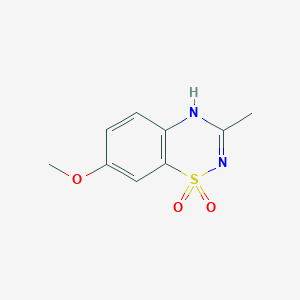
![alpha,3,4-Tris[(tetrahydro-2H-pyran-2-yl)oxy]benzeneacetaldehyde](/img/structure/B13413410.png)
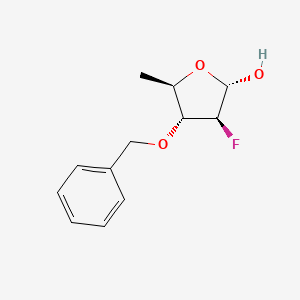

amine](/img/structure/B13413433.png)

![Tripotassium 7-[[4-[[4-[(5-chloro-2,6-difluoro-4-pyrimidinyl)amino]phenyl]azo]phenyl]azo]naphthalene-1,3,5-trisulphonate](/img/structure/B13413439.png)

